YK11 is a synthetic steroidal compound classified as a selective androgen receptor modulator (SARM). [, , ] SARMs exhibit tissue-selective effects, acting as agonists or antagonists of the androgen receptor (AR) depending on the specific tissue and gene context. [] YK11 demonstrates partial agonist activity towards the AR, meaning it elicits a weaker response compared to full agonists like dihydrotestosterone (DHT). [, ] This characteristic makes YK11 a subject of interest in scientific research exploring its potential for various applications, particularly in areas like muscle growth, bone health, and disease models.
References:1. [Kanno Y, et al. (2011) (17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester (YK11) is a partial agonist of the androgen receptor. Biol Pharm Bull 34(3):362-6. doi: 10.1248/bpb.34.362] (https://www.semanticscholar.org/paper/722d3cfd79cffc66d8a06b14dcd8d6f31a5912db) 2. [Miyamoto K, et al. (2015) Selective androgen receptor modulator, YK11, regulates myogenic differentiation of C2C12 myoblasts by follistatin expression. Biol Pharm Bull 38(12):1910-5. doi: 10.1248/bpb.b15-00659] (https://www.semanticscholar.org/paper/4842c3a9ee17bde414c356a9735c2e7d134e8bf7)3. [Lee SH, et al. (2016) Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells. Biol Pharm Bull 39(7):1101-6. doi: 10.1248/bpb.b16-00102.] (https://www.semanticscholar.org/paper/b61070e6aad3dcda2cd77b6299fb915d2bc07cf5)4. [Dams A, et al. (2019) Studies on the in vivo metabolism of the SARM YK11: Identification and characterization of metabolites potentially useful for doping controls. Drug Test Anal 11(11-12):1690-1700. doi: 10.1002/dta.2745.] (https://www.semanticscholar.org/paper/14631d6108ba2f83265f1a85ec01d173bdf08c0c)5. 6. 7. 8. 9. 10. 11. 12. 13. 14. 15.
The synthesis of YK11 involves a palladium-catalyzed cyclization carbonylation process. The method utilizes propargyl acetate as the starting material, which undergoes asymmetric cyclization in the presence of a specific ligand (L1) to yield YK11 with improved diastereoselectivity.
Key Parameters:
The synthesis also includes recrystallization steps to isolate the active diastereomer of YK11, which has been confirmed through X-ray crystallography.
The molecular structure of YK11 features a steroidal backbone typical of synthetic steroids, with a unique orthoester moiety positioned at the D-ring. The compound exists as a mixture of diastereomers, with the major diastereomer being identified as having significant biological activity.
Key Structural Features:
YK11 participates in various chemical reactions primarily involving its interaction with androgen receptors. It demonstrates selective binding characteristics, influencing gene expression related to muscle growth and differentiation.
Notable Reactions:
YK11 acts primarily through the activation of androgen receptors, leading to the modulation of gene expression associated with muscle and bone development. It has been shown to activate the phosphoinositide 3-kinase/Akt signaling pathway, which plays a crucial role in promoting osteoblast proliferation and differentiation.
Mechanistic Insights:
The physical and chemical properties of YK11 contribute to its biological activity and potential applications.
Key Properties:
YK11 has potential applications in various fields including:
Despite these promising applications, it is crucial to note that more research is required to fully understand the safety profile and long-term effects of YK11 in humans. As it stands, it remains an experimental compound with limited clinical data available.
YK11 [(17α,20E)-17,20-[(1-methoxyethylidene)bis(oxy)]-3-oxo-19-norpregna-4,20-diene-21-carboxylic acid methyl ester] exhibits distinctive partial agonism at the androgen receptor (AR). Unlike full agonists (e.g., dihydrotestosterone, DHT), YK11 does not induce the N/C interaction—a critical conformational change where the AR’s N-terminal domain (AF-1) interacts with its C-terminal ligand-binding domain (AF-2) [2] [4]. Molecular dynamics simulations reveal that YK11’s sterically hindered C17-methoxyethylidene group repositions helices 11–12 (H11–H12) within the AR ligand-binding domain (LBD). This shift destabilizes the activation function-2 (AF-2) surface, reducing coactivator recruitment efficacy [4] [9]. Consequently, YK11 activates only a subset of AR-dependent genes, classifying it as a gene-selective partial agonist [4].
Table 1: Structural Determinants of YK11’s Partial Agonist Activity
Structural Feature | Effect on AR Conformation | Functional Consequence |
---|---|---|
C17-methoxyethylidene group | Displaces H11–H12 | Destabilizes AF-2 surface |
19-Nor steroidal backbone | Alters hydrophobic pocket interactions | Reduces affinity vs. DHT |
Methyl ester at C21 | Weak hydrogen bonding with Arg752/Asn705 | Partial stabilization of LBD |
YK11 demonstrates tissue-selective transcriptional activation by differentially regulating AR recruitment and cofactor assembly at target genes. In breast cancer (MDA-MB-453) and myoblast (C2C12) cell lines, YK11 robustly induces anabolic genes (e.g., FKBP5, FGF18) but weakly activates androgenic genes (e.g., SARG, UGT2B28) [2] [4] [7]. Chromatin immunoprecipitation (ChIP) assays show YK11 enhances AR binding at the FKBP5 enhancer but not at the SARG enhancer. This selectivity arises from:
Table 2: YK11-Mediated Transcriptional Regulation in Target Tissues
Target Gene | Tissue/Cell Type | Fold Induction (YK11 vs. DHT) | AR Recruitment | Biological Outcome |
---|---|---|---|---|
FKBP5 | MDA-MB-453, C2C12 | 1.5–2.0x | Strong | Hypertrophy signaling |
FST | C2C12 myoblasts | 3.0x | Moderate | Myostatin inhibition |
Myogenin | C2C12 myoblasts | 2.5x | Strong | Myoblast differentiation |
SARG | MDA-MB-453 | <0.3x | Weak | Androgenic response muted |
YK11 activates rapid, membrane-initiated signaling cascades independent of genomic AR transactivation:
Table 3: Non-Genomic Signaling Pathways Activated by YK11
Pathway | Timeframe | Key Effectors | Biological Impact |
---|---|---|---|
PI3K/Akt/mTOR | 15–30 min | p-Akt(Ser473), p-S6K | Protein synthesis, anti-apoptosis |
p38 MAPK | 30–60 min | p-p38, Runx2 | Osteoblast differentiation |
JNK/FOXO | 60–120 min | p-JNK ↓, p-FOXO1 ↓ | Suppression of atrophy genes (Atrogin-1) |
Though not a classical SARM function, YK11 uniquely suppresses myostatin (a negative regulator of muscle mass) via follistatin upregulation. In C2C12 cells, YK11 elevates FST mRNA 3-fold, blocking myostatin’s binding to activin receptors [7] [9]. This derepresses:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: